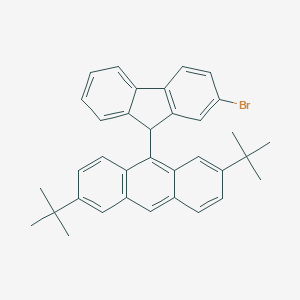
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is a complex organic compound with the molecular formula C33H31Br It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a brominated fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by coupling with 2,6-di-tert-butylanthracene. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine or other substituents.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various substituted anthracenes.
Scientific Research Applications
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene involves its interaction with molecular targets through various pathways. The bromine atom and tert-butyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s electronic properties, making it useful in electronic and photonic applications.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Bromo-9H-fluoren-9-yl)anthracene
- 2,6-Di-tert-butylanthracene
- 9-(2-Bromo-9H-fluoren-9-yl)cesium
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is unique due to the combination of its brominated fluorene and tert-butyl-substituted anthracene moieties. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and materials science.
Properties
Molecular Formula |
C35H33Br |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
9-(2-bromo-9H-fluoren-9-yl)-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C35H33Br/c1-34(2,3)23-13-15-26-22(18-23)17-21-11-12-24(35(4,5)6)19-30(21)32(26)33-29-10-8-7-9-27(29)28-16-14-25(36)20-31(28)33/h7-20,33H,1-6H3 |
InChI Key |
UDCUVWMWXDVKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



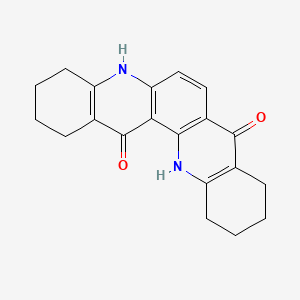

![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
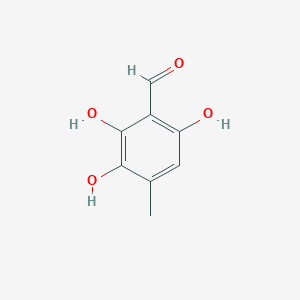
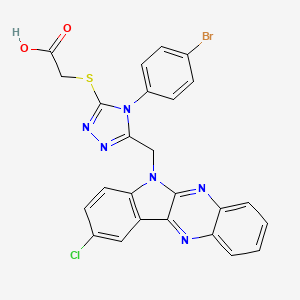
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

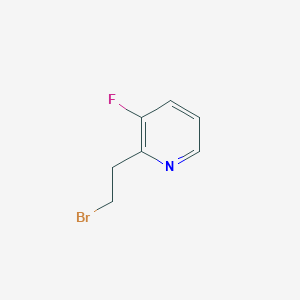
![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
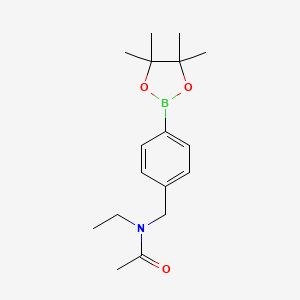
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
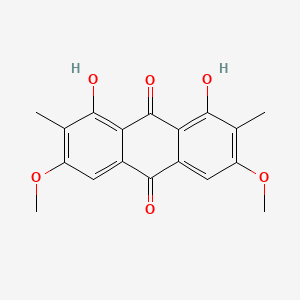
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
